3-Phenyl-1,1-dipropylthiourea
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Overview
Description
3-Phenyl-1,1-dipropylthiourea: is an organic compound with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol . It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological research . This compound is characterized by the presence of a phenyl group and two propyl groups attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,1-dipropylthiourea typically involves the reaction of phenyl isothiocyanate with dipropylamine . The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction between phenyl isothiocyanate and dipropylamine. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,1-dipropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like or , leading to the formation of amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
3-Phenyl-1,1-dipropylthiourea has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,1-dipropylthiourea involves its interaction with specific molecular targets and pathways. For instance, thiourea derivatives are known to inhibit enzymes such as tyrosinase , which plays a crucial role in melanin biosynthesis. The compound decreases melanin production by inhibiting the catalytic activity of tyrosinase and promoting its degradation via the ubiquitin-proteasome pathway . This mechanism is particularly relevant in the context of developing depigmentation agents for treating hyperpigmentation disorders .
Comparison with Similar Compounds
- 1-Phenyl-3-(2-thiazolyl)-2-thiourea
- N-Phenyl-N’,N’-dipropylthiourea
- Thiourea, N’-phenyl-N,N-dipropyl
Comparison: 3-Phenyl-1,1-dipropylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits a unique combination of lipophilicity and steric hindrance , influencing its reactivity and interaction with biological targets . This makes it a valuable compound for research and industrial applications, particularly in the development of novel therapeutic agents and specialty chemicals .
Properties
IUPAC Name |
3-phenyl-1,1-dipropylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPENUZEKSMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=S)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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